molecular formula C22H27N7O2 B8821737 Palbociclib metabolite M4 CAS No. 571191-15-6

Palbociclib metabolite M4

Cat. No.: B8821737
CAS No.: 571191-15-6
M. Wt: 421.5 g/mol
InChI Key: YDDZYJNEXVSNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib, a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is primarily metabolized via hepatic pathways involving CYP3A4 and sulfotransferase SULT2A1. Its major metabolites include a glucuronide conjugate (pharmacologically inactive) and PF-05089326, a lactam metabolite with comparable potency to the parent drug . The metabolite referred to as "M4" in some studies is likely synonymous with PF-05089326, though explicit nomenclature varies. Palbociclib and its metabolites are excreted predominantly via feces (74.1%) and urine (17.5%), with minimal renal elimination of the parent drug (<7%) .

Properties

CAS No.

571191-15-6

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

6-acetyl-2-[[5-(2-aminoethylamino)pyridin-2-yl]amino]-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C22H27N7O2/c1-13-17-12-26-22(27-18-8-7-15(11-25-18)24-10-9-23)28-20(17)29(16-5-3-4-6-16)21(31)19(13)14(2)30/h7-8,11-12,16,24H,3-6,9-10,23H2,1-2H3,(H,25,26,27,28)

InChI Key

YDDZYJNEXVSNOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCCN)C4CCCC4)C(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Primary Metabolic Pathways

Palbociclib is metabolized through four principal pathways ( ):

  • Oxidation : Catalyzed by CYP3A4, forming hydroxylated intermediates.

  • Sulfonation : Mediated by sulfotransferases (SULT2A1), producing sulfated derivatives.

  • Glucuronidation : Conjugation via UDP-glucuronosyltransferases (UGTs), yielding a glucuronide metabolite (major circulating form).

  • Acylation : Minor pathway involving acetylation reactions.

The glucuronide conjugate accounts for 1.5% of excreted metabolites but represents 23% of circulating drug-related material in plasma .

Key Metabolite Characteristics

MetaboliteFormation Pathway% ExcretionBioactivityKey References
Glucuronide Glucuronidation (UGTs)1.5%Inactive
Sulfamic acid Sulfonation (SULT2A1)26%Inactive
Oxidized forms CYP3A4-mediated<2%Uncharacterized

Note: These metabolites do not contribute significantly to pharmacological activity .

Glucuronidation

  • Reaction : Palbociclib + UDP-glucuronic acid → Glucuronide conjugate + UDP.

  • Enzyme : UGT1A9 (predominant isoform).

  • Site : Hepatic and intestinal microsomes .

Sulfonation

  • Reaction : Palbociclib + 3'-phosphoadenosine-5'-phosphosulfate (PAPS) → Sulfamic acid conjugate + 3',5'-ADP.

  • Enzyme : SULT2A1.

  • Site : Liver cytosol .

Oxidation

  • Reaction : Hydroxylation at cyclopentyl or piperazine groups via CYP3A4.

  • Products : Multiple hydroxylated intermediates (e.g., M14) .

Glucuronide Conjugate

  • Molecular Formula : C₃₀H₃₇N₇O₈.

  • Mass : 623.67 g/mol.

  • Solubility : Enhanced hydrophilicity compared to parent compound .

Sulfamic Acid Derivative

  • Molecular Formula : C₂₄H₂₈N₇O₅S.

  • Mass : 526.59 g/mol.

  • Stability : Acid-labile under physiological conditions .

Research Gaps and Limitations

  • No available data on "metabolite M4" in the provided literature.

  • Limited characterization of oxidized intermediates beyond structural identification .

  • Pharmacokinetic impacts of genetic polymorphisms in UGTs/SULTs remain understudied .

Comparative Metabolism of CDK4/6 Inhibitors

ParameterPalbociclibAbemaciclibRibociclib
Primary Enzyme CYP3A4/SULT2A1CYP3A4CYP3A4
Major Metabolite Glucuronide/sulfamateOxidized derivativesOxidized derivatives
Inhibition Potential NoneCYP3A4 weak inhibitorCYP3A4 strong inhibitor

Source:

Comparison with Similar Compounds

Comparison with Similar Compounds: CDK4/6 Inhibitors and Their Metabolites

Palbociclib vs. Abemaciclib

Abemaciclib distinguishes itself through its pharmacologically active metabolites, including M2, M20, and M18, which contribute to its therapeutic efficacy. These metabolites exhibit similar potency to the parent drug and account for a significant proportion of systemic exposure, necessitating monitoring during treatment . In contrast, palbociclib’s metabolites, such as M4/PF-05089326, are clinically irrelevant due to low plasma concentrations .

Key Differences:

  • Metabolic Pathways:
    • Palbociclib: Primarily metabolized via CYP3A4 oxidation and sulfation.
    • Abemaciclib: Metabolized by CYP3A4 and CYP2C8, with active metabolites undergoing further glucuronidation .
  • Excretion:
    • Palbociclib: Fecal excretion dominates (74.1%), with minimal renal involvement.
    • Abemaciclib: Balanced fecal (59%) and urinary (22%) excretion, with active metabolites requiring renal adjustment in severe impairment .

Palbociclib vs. Ribociclib

Like palbociclib, ribociclib is metabolized by CYP3A4 but differs in pharmacokinetic behavior, showing dose-dependent over-proportional exposure increases .

Key Differences:

  • Drug-Drug Interactions:
    • Palbociclib: Exposure increases by 87% with strong CYP3A4 inhibitors (e.g., itraconazole) .
    • Ribociclib: Requires stringent avoidance of CYP3A4 inducers/inhibitors due to narrower therapeutic index .

Comparative Data Table: CDK4/6 Inhibitors and Metabolites

Parameter Palbociclib Abemaciclib Ribociclib
Active Metabolites PF-05089326 (M4)* M2, M20, M18 None
Clinical Significance Not significant Significant Not significant
Metabolic Enzymes CYP3A4, SULT2A1 CYP3A4, CYP2C8 CYP3A4
Excretion Feces (74%), Urine (17.5%) Feces (59%), Urine (22%) Feces (69%), Urine (23%)
Renal Dose Adjustment Not required (mild-moderate) Required (severe impairment) Not required

*M4/PF-05089326 has comparable potency but minimal systemic exposure (<3%) .

Research Findings and Implications

  • Abemaciclib’s Metabolites: Contribute to prolonged target inhibition, enhancing efficacy but increasing toxicity risks (e.g., diarrhea, neutropenia) .
  • Resistance Mechanisms: Both palbociclib and abemaciclib face resistance via metabolic adaptations (e.g., upregulated OXPHOS), though combination therapies (e.g., with glutaminase inhibitors) show promise in counteracting these pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.